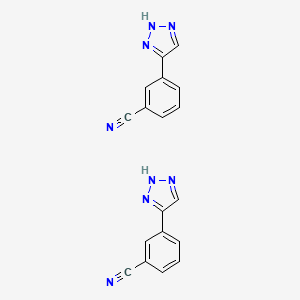

3-(1H-1,2,3-Triazol-4-YL)benzonitrile and 3-(2H-1,2,3-triazol-4-YL)benzonitrile

Description

3-(1H-1,2,3-Triazol-4-yl)benzonitrile and 3-(2H-1,2,3-triazol-4-yl)benzonitrile are structural isomers distinguished by the tautomeric form of the triazole ring. Both compounds feature a benzonitrile backbone substituted with a 1,2,3-triazole moiety at the meta position. The critical difference lies in the hydrogen atom placement on the triazole ring: in the 1H-tautomer, the hydrogen resides on the N1 nitrogen, whereas in the 2H-tautomer, it occupies the N2 position (CAS 550364-01-7) . This subtle structural variation influences their electronic properties, reactivity, and biological interactions.

Properties

IUPAC Name |

3-(2H-triazol-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H6N4/c2*10-5-7-2-1-3-8(4-7)9-6-11-13-12-9/h2*1-4,6H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPPODKBPZDNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NNN=C2)C#N.C1=CC(=CC(=C1)C2=NNN=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1H-1,2,3-Triazol-4-yl Derivatives

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective synthesis of 1,4-disubstituted 1H-1,2,3-triazoles. In the context of 3-(1H-1,2,3-triazol-4-yl)benzonitrile, this method involves the cycloaddition of 3-azidobenzonitrile with terminal alkynes under copper(I) catalysis. A representative protocol from outlines the synthesis of compound 5 , where 3-azidobenzonitrile reacts with a propargyl ether intermediate in a mixture of t-butanol and water. Catalyzed by copper sulfate pentahydrate and sodium ascorbate, the reaction proceeds at room temperature for 8 hours, yielding the target triazole in 68–74% after column chromatography .

Critical to this method is the stability of the nitrile group under reaction conditions. The nitrile functionality remains intact, as evidenced by the preservation of the 3-cyano substituent in the final product’s NMR and mass spectrometry data . Table 1 summarizes optimized conditions for CuAAC-derived 3-(1H-1,2,3-triazol-4-yl)benzonitrile.

Table 1: CuAAC Conditions for 3-(1H-1,2,3-Triazol-4-yl)benzonitrile Synthesis

| Azide Component | Alkyne Component | Catalyst System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Azidobenzonitrile | Propargyl ether | CuSO₄·5H₂O/NaAsc | t-BuOH/H₂O | 8 | 68–74 |

Synthesizing the 2H-regioisomer necessitates alternative strategies, as CuAAC favors 1H-triazoles. A promising approach involves N2-arylation of prefunctionalized triazoles. For instance, demonstrates the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole with fluoronitrobenzene derivatives, followed by sequential functional group transformations. Although the study primarily targets 2-(2H-triazolyl)benzoic acids, the methodology is adaptable to benzonitrile derivatives by substituting the carboxylation step with nitrile introduction via Sandmeyer reaction or nucleophilic cyanation .

Phosphonate-Azide Cycloaddition for Regiodivergent Triazole Formation

Recent work by introduces a phosphonate-mediated cycloaddition for synthesizing multisubstituted triazoles. β-Carbonyl phosphonates react with azides under mild conditions, yielding triazoles with diverse substitution patterns. For 3-(1H-1,2,3-triazol-4-yl)benzonitrile, 3-azidobenzonitrile could be reacted with a β-ketophosphonate bearing a methyl or aryl group. The reaction, conducted at 60°C in dichloromethane, achieves 77–99% yields, with regioselectivity influenced by the phosphonate’s steric and electronic properties .

This method’s advantage lies in its tolerance for bulky substituents, which can direct cycloaddition regiochemistry. For example, t-butyl-substituted phosphonates slow enolate formation, favoring 1H-triazoles, whereas electron-withdrawing groups on the benzoyl component enhance reactivity toward aryl azides .

Table 2: Phosphonate-Azide Cycloaddition Parameters

| Phosphonate Type | Azide Component | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| β-Ketophosphonate | 3-Azidobenzonitrile | 60 | 6 | 77–99 |

Nucleophilic Substitution Approaches

Although less common for 1,2,3-triazoles, nucleophilic substitution strategies are well-established for 1,2,4-triazoles, as seen in . The patent describes reacting α-halo-4-tolunitrile with sodium 1,2,4-triazolate in DMF to form 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile . Adapting this to 1,2,3-triazoles would require synthesizing sodium 1,2,3-triazolate, which presents challenges due to the triazole’s lower acidity. However, under strongly basic conditions, α-bromo-3-cyanobenzyl derivatives could theoretically undergo substitution with 1,2,3-triazole salts, albeit with potential regiochemical complications.

Comparative Analysis of Methodologies

Each method offers distinct advantages:

-

CuAAC provides high regioselectivity for 1H-triazoles but requires azide precursors, which pose safety concerns.

-

N-Arylation enables access to 2H-triazoles but involves multistep sequences with moderate yields.

-

Phosphonate-Azide Cycloaddition allows regiodivergent synthesis but demands specialized phosphonate reagents.

-

Nucleophilic Substitution is underdeveloped for 1,2,3-triazoles but merits exploration for scalability.

Chemical Reactions Analysis

These compounds undergo various types of chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Both compounds exhibit promising biological activities that make them suitable candidates for drug development:

- Antimicrobial Activity : Research indicates that these triazole derivatives possess significant antimicrobial properties. They have been studied for their effects against various bacterial strains and fungi, making them potential candidates for new antibiotics or antifungal agents .

- Cancer Treatment : The triazole moiety is known for its ability to inhibit certain enzymes involved in cancer progression. For instance, derivatives of these compounds have been explored for their role as inhibitors of aromatase, an enzyme critical in estrogen biosynthesis associated with hormone-dependent cancers .

- Enzyme Inhibition : Studies have shown that these compounds can effectively bind to and inhibit various enzymes, including those involved in metabolic pathways. This binding is facilitated by the hydrogen bonding capabilities of the triazole ring .

Material Science Applications

The unique properties of 3-(1H-1,2,3-triazol-4-YL)benzonitrile and 3-(2H-1,2,3-triazol-4-YL)benzonitrile extend beyond pharmaceuticals:

- Polymer Chemistry : These compounds can be utilized as building blocks in the synthesis of polymers with enhanced thermal stability and mechanical properties. Their ability to participate in click chemistry reactions makes them valuable in creating functionalized materials .

- Sensors and Catalysts : The chemical stability and reactivity of these triazole derivatives allow for their application in sensor technology and catalysis. Their ability to interact with various substrates can be harnessed for developing sensitive detection methods or catalytic processes.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2016) demonstrated that 3-(2H-1,2,3-triazol-4-YL)benzonitrile exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis through enzyme inhibition.

Case Study 2: Cancer Therapeutics

Research published in Cancer Research highlighted the effectiveness of triazole-based compounds as aromatase inhibitors. In vitro studies showed that these compounds could significantly reduce estrogen levels in breast cancer cell lines, suggesting a potential therapeutic role in hormone-sensitive cancers .

Mechanism of Action

The mechanism of action of these compounds often involves binding to specific molecular targets, such as enzymes. For example, triazole derivatives have been shown to inhibit carbonic anhydrase-II by binding to its active site . This binding disrupts the enzyme’s normal function, leading to its inhibition. The triazole ring’s ability to form hydrogen bonds and interact with various amino acid residues in the enzyme’s active site is crucial for its inhibitory activity .

Comparison with Similar Compounds

Structural and Electronic Comparison

The tautomeric forms of the triazole ring significantly alter the electronic distribution and molecular geometry:

- 1H-Triazole : The N1-hydrogen creates a conjugated system with the adjacent nitrogen atoms, enhancing aromaticity and planar stability. This tautomer is more prevalent in solution due to resonance stabilization .

- 2H-Triazole : The N2-hydrogen disrupts conjugation slightly, leading to a less planar structure. This form may exhibit distinct dipole moments and hydrogen-bonding capabilities .

X-ray crystallography studies on analogous triazole derivatives (e.g., 2- and 3-((1-(4-nitrophenyl)-1H-triazol-4-yl)methoxy)benzaldehyde) reveal that tautomerism affects crystal packing and intermolecular interactions, which could extrapolate to differences in solubility and melting points for the benzonitrile isomers .

Anticancer Potential

Triazole derivatives demonstrate notable antitumor activity. For instance:

- 1,3,4-Thiadiazole and thiazole derivatives bearing 1H-triazole moieties exhibit IC50 values as low as 1.19 µM against HepG2 and MCF-7 cancer cells .

- β-Carboline-triazole hybrids (e.g., compound 12a) show enhanced cytotoxicity, suggesting that the triazole’s tautomeric state influences DNA intercalation or enzyme inhibition .

While direct data for the benzonitrile isomers are unavailable, the 1H-tautomer’s planar structure may facilitate stronger interactions with biological targets like kinases or DNA, whereas the 2H-form’s altered geometry might reduce binding affinity .

Corrosion Inhibition

Triazole derivatives are effective corrosion inhibitors. For example, benzyl-1H-triazol-4-yl methanol achieves 89.3% inhibition efficiency in acidic media .

Comparative Data Table

Biological Activity

The compounds 3-(1H-1,2,3-triazol-4-yl)benzonitrile and 3-(2H-1,2,3-triazol-4-yl)benzonitrile belong to the class of triazole derivatives known for their diverse biological activities. These compounds exhibit significant potential in medicinal chemistry, particularly as antimicrobial and anticancer agents. This article explores their biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Both compounds share the molecular formula and a molecular weight of approximately 170.17 g/mol. The structural difference lies in the nitrogen configuration within the triazole ring, which influences their biological interactions.

Antimicrobial Activity

Research indicates that 3-(2H-1,2,3-triazol-4-yl)benzonitrile demonstrates promising antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

| Compound | Antimicrobial Activity |

|---|---|

| 3-(1H-1,2,3-triazol-4-yl)benzonitrile | Moderate activity against selected bacterial strains |

| 3-(2H-1,2,3-triazol-4-yl)benzonitrile | Significant activity against multiple bacterial strains |

Anticancer Potential

Both compounds have displayed anticancer properties through various mechanisms. For instance, they have been evaluated for their ability to induce apoptosis in cancer cells by activating caspase pathways. In vitro studies revealed that these compounds could significantly elevate caspase-3 levels in human epithelial cancer cell lines .

Key Findings:

- Caspase Activation: Compounds showed IC50 values ranging from 22 nM to 57 nM against various cancer cell lines.

- Antiproliferative Activity: The compounds outperformed standard anticancer drugs in several assays .

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| 3-(1H-1,2,3-triazol-4-yl)benzonitrile | 57 | Apoptosis induction via caspase activation |

| 3-(2H-1,2,3-triazol-4-yl)benzonitrile | 22 | Apoptosis induction via caspase activation |

Antioxidant Activity

In addition to their antimicrobial and anticancer properties, these triazole derivatives exhibit antioxidant activities. Studies have shown that they can scavenge free radicals effectively, contributing to their potential role in preventing oxidative stress-related diseases .

The biological activities of these compounds can be attributed to several mechanisms:

- Hydrogen Bonding: The triazole ring enhances interactions with biological macromolecules through hydrogen bonding.

- π-stacking Interactions: The aromatic nature of the benzene and triazole rings facilitates π-stacking interactions with nucleic acids and proteins.

- Enzyme Inhibition: Both compounds have been studied for their inhibitory effects on enzymes like xanthine oxidase and other targets involved in disease pathways .

Case Studies

Several studies have investigated the specific biological activities of these compounds:

-

Antimicrobial Study: A study published in MDPI highlighted the effectiveness of 3-(2H-1,2,3-triazol-4-yl)benzonitrile against resistant bacterial strains.

"The compound exhibited significant inhibitory effects on bacterial growth with minimal cytotoxicity towards human cells" .

-

Anticancer Research: Another study focused on the apoptotic effects of both compounds on cancer cell lines.

"Both derivatives demonstrated a marked increase in apoptosis markers compared to control groups" .

Q & A

Q. What synthetic methods are recommended for preparing 3-(1H-1,2,3-Triazol-4-yl)benzonitrile and its 2H isomer?

The copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is the primary method. Key steps include:

- Reacting 3-azidobenzonitrile with terminal alkynes (e.g., propargyl derivatives) under Cu(I) catalysis .

- Optimizing solvent systems (e.g., DMF/MeOH 9:1) and reaction temperatures (100°C for 12 h under inert atmosphere) .

- Using CuI (0.05 equiv) and sodium ascorbate as a reductant to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing these triazole derivatives?

- 1H/13C NMR : Confirms regiochemistry and purity. For example, 1H NMR distinguishes 1H/2H isomers via proton shifts near the triazole ring .

- X-ray crystallography : Resolves tautomeric ambiguity (e.g., 1H vs. 2H forms) in the solid state .

- Mass spectrometry : Validates molecular weight, especially for intermediates like azides and alkynes .

Q. How should these compounds be stored to ensure stability?

- Store at -20°C for long-term stability (≥3 years) or 4°C for short-term use (≤2 years) .

- Protect from moisture and light, especially if hygroscopic (e.g., benzonitrile derivatives) .

Q. What purity assessment methods are critical before biological testing?

- HPLC : Detects trace byproducts (e.g., unreacted azides/alkynes) .

- Recrystallization : Improves purity using solvents like ethanol or acetonitrile .

Advanced Research Questions

Q. How can regioselectivity (1H vs. 2H-triazole) be controlled during synthesis?

- Catalyst choice : Cu(I) catalysts favor 1,4-triazoles (1H isomer), while Ru complexes may alter regiochemistry .

- Substituent effects : Electron-withdrawing groups (e.g., benzonitrile) stabilize specific tautomers. Computational DFT studies predict relative stability .

Q. What strategies resolve conflicting crystallographic and spectroscopic data for tautomeric forms?

- Multi-technique validation : X-ray for solid-state structure vs. NMR for solution-state analysis .

- DFT calculations : Compare energy differences between tautomers (e.g., 1H vs. 2H) and simulate NMR shifts .

Q. How do structural modifications on the benzonitrile moiety affect sirtuin inhibition?

- SAR studies : Replace benzonitrile with electron-deficient/donating groups to probe SIRT3 binding.

- Docking simulations : Map interactions with SIRT3's active site (e.g., 3-TYP's IC50 = 16 nM for SIRT3 vs. 88 nM for SIRT1) .

Q. What computational methods predict electronic properties and reactivity?

- DFT : Models frontier molecular orbitals (HOMO/LUMO) to assess charge distribution .

- Molecular dynamics (MD) : Simulates solvation effects and conformational stability in biological systems .

Q. How can byproduct formation be minimized during CuAAC synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.